molecular formula C7H5IN2 B12098819 6-Amino-2-ethynyl-3-iodopyridine

6-Amino-2-ethynyl-3-iodopyridine

Katalognummer: B12098819
Molekulargewicht: 244.03 g/mol
InChI-Schlüssel: KRIAHZKXXJGAEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-2-ethynyl-3-iodopyridine is a heterocyclic organic compound with the molecular formula C₇H₅IN₂. It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position, an ethynyl group at the 2nd position, and an iodine atom at the 3rd position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-ethynyl-3-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the Sonogashira coupling reaction, where a 3-halo-2-amino-pyridine undergoes coupling with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often involve the use of a base such as triethylamine and solvents like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is tailored to ensure scalability and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-2-ethynyl-3-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

6-Amino-2-ethynyl-3-iodopyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Amino-2-ethynyl-3-iodopyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Amino-2-ethynyl-3-iodopyridine is unique due to the presence of both an ethynyl group and an iodine atom, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications .

Eigenschaften

Molekularformel

C7H5IN2

Molekulargewicht

244.03 g/mol

IUPAC-Name

6-ethynyl-5-iodopyridin-2-amine

InChI

InChI=1S/C7H5IN2/c1-2-6-5(8)3-4-7(9)10-6/h1,3-4H,(H2,9,10)

InChI-Schlüssel

KRIAHZKXXJGAEG-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=C(C=CC(=N1)N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.